![molecular formula C9H7N3O3 B13090012 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their structural similarity to nucleic acid bases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-D]pyrimidin-7-one derivatives . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with different aryl or heteroaryl amines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various aryl or heteroaryl amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can lead to the formation of methyl sulfoxides .
Aplicaciones Científicas De Investigación
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound’s structure allows it to bind to the active sites of these kinases, thereby inhibiting their activity and disrupting cell cycle progression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-D]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrimidino[4,5-D][1,3]oxazine: A related compound with diverse biological properties.
Uniqueness
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and its ability to inhibit multiple kinases, making it a valuable scaffold for drug discovery .
Propiedades
Fórmula molecular |
C9H7N3O3 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
2-methyl-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-4-10-3-5-2-6(9(14)15)8(13)12-7(5)11-4/h2-3H,1H3,(H,14,15)(H,10,11,12,13) |
Clave InChI |
AFRXRLONRHXLBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2C=C(C(=O)NC2=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
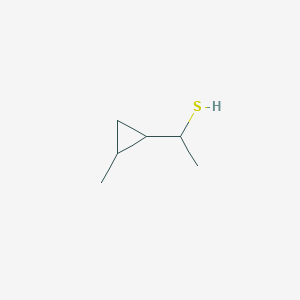
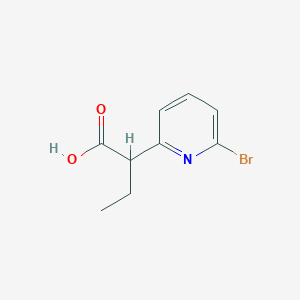
![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
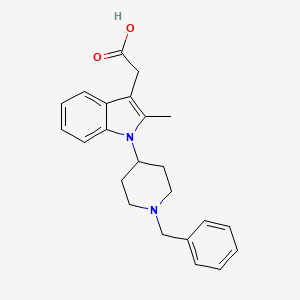
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
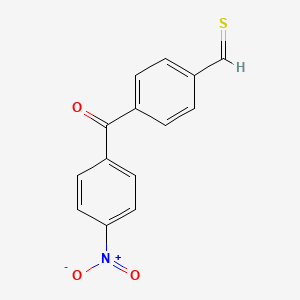
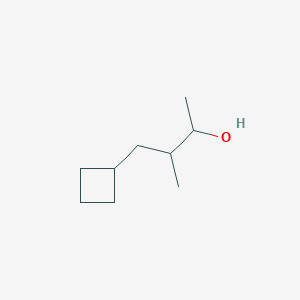

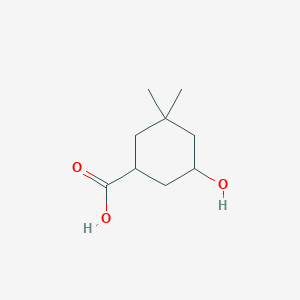
![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

